molecular formula C11H14N4O2S B8305454 5-butylsulfonyl-1-phenyl-1H-tetrazole

5-butylsulfonyl-1-phenyl-1H-tetrazole

Cat. No.: B8305454
M. Wt: 266.32 g/mol
InChI Key: FSUGWNZPOPKNAK-UHFFFAOYSA-N
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Description

PMID27977313-Compound-47 is a novel chemical compound developed for its potent inhibition of discoidin domain receptors (DDRs). This compound has shown promising therapeutic effects and lower toxicity in preclinical models, particularly for the treatment of idiopathic pulmonary fibrosis .

Chemical Reactions Analysis

PMID27977313-Compound-47 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PMID27977313-Compound-47 has several scientific research applications:

Comparison with Similar Compounds

PMID27977313-Compound-47 is compared with other DDR inhibitors such as Nintedanib and Pirfenidone. Unlike these drugs, PMID27977313-Compound-47 shows notably better therapeutic effects and lower toxicity in preclinical models . Other similar compounds include:

PMID27977313-Compound-47 stands out due to its specific inhibition of DDRs and its promising preclinical results .

Properties

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

5-butylsulfonyl-1-phenyltetrazole

InChI

InChI=1S/C11H14N4O2S/c1-2-3-9-18(16,17)11-12-13-14-15(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

FSUGWNZPOPKNAK-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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